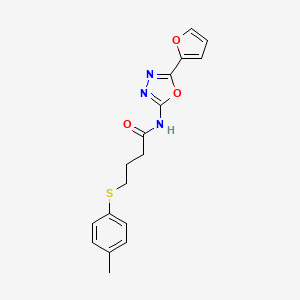
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, including chemical and biological methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as our subject compound, are known for their broad spectrum of biological activities. This includes potent antimicrobial properties against various bacterial pathogens. The furan ring, in particular, has been associated with bactericidal activity, making this compound a candidate for developing new antibiotics .
Anti-Inflammatory Properties
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been documented. They can inhibit the production of pro-inflammatory cytokines, offering a pathway for the treatment of chronic inflammatory diseases .
Antitubercular Agent
Given the structural similarity to other oxadiazole compounds, there is potential for this compound to act against Mycobacterium tuberculosis. It could target specific enzymes involved in the biosynthesis of mycobacterial cell wall components, providing a novel approach to combat tuberculosis.
Anticancer Activity
The presence of both the furan and oxadiazole rings could confer anticancer properties. These structures can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis in tumor cells .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor, targeting specific enzymes that are crucial in disease pathogenesis. For example, inhibiting enzymes involved in the synthesis of mycolic acids could be beneficial in treating mycobacterial infections.
Antioxidant Effects
Oxadiazole derivatives have shown antioxidant properties, which are important in protecting cells from oxidative stress. This compound could potentially be used to mitigate oxidative damage in neurodegenerative diseases .
Analgesic and Antipyretic Uses
The compound’s structure suggests it could be used to develop analgesic and antipyretic drugs, providing relief from pain and fever without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Applications
Similar compounds have been used as fungicides, herbicides, and pesticides. The subject compound could be explored for its efficacy in protecting crops from various fungal and insect pests, contributing to agricultural productivity .
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-6-8-13(9-7-12)24-11-3-5-15(21)18-17-20-19-16(23-17)14-4-2-10-22-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMTJLOOWEGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)
![4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)
![6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2962848.png)

![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)
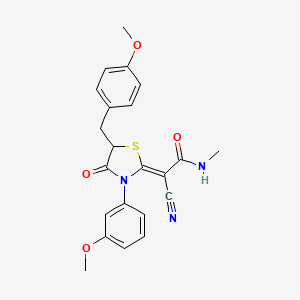
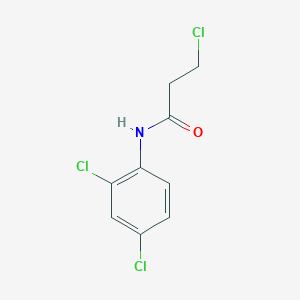
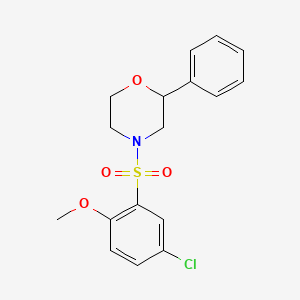
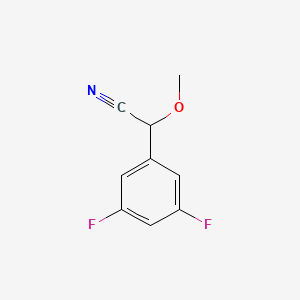
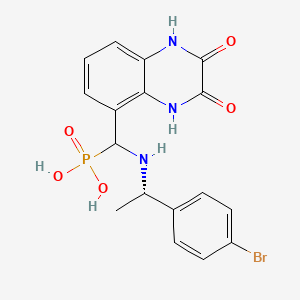
![2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2962862.png)